molecular formula C20H26FNO4S2 B2510089 4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 2034569-61-2

4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No. B2510089
CAS RN: 2034569-61-2
M. Wt: 427.55
InChI Key: ITMZLMKANHTYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26FNO4S2 and its molecular weight is 427.55. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) focused on the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield, which is crucial for photodynamic therapy (PDT). These compounds, due to their photophysical and photochemical properties, hold significant potential as Type II photosensitizers in cancer treatment through PDT, demonstrating the applicability of benzenesulfonamide derivatives in developing therapeutic agents for oncology (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Enzyme Inhibition

Gul et al. (2016) synthesized a series of benzenesulfonamides with the aim to explore their cytotoxicity, tumor specificity, and inhibitory potential against carbonic anhydrase (CA) enzymes. The study highlighted the anticancer potential of these compounds, suggesting their utility in developing new therapeutic agents, particularly as CA inhibitors which are relevant in cancer and other diseases (Gul et al., 2016).

Cardiovascular Research

Research by Murugesan et al. (1998) delved into biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists, illustrating their role in cardiovascular research, particularly in understanding and treating conditions like hypertension and endothelin-mediated diseases. The study underscores the importance of structural modifications in sulfonamide derivatives to enhance their bioactivity and selectivity for specific biological targets (Murugesan et al., 1998).

Anti-Inflammatory Applications

Hashimoto et al. (2002) explored 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective inhibitors for the cyclooxygenase-2 (COX-2) enzyme. The study led to the identification of potent, selective, and orally active COX-2 inhibitors, highlighting the role of benzenesulfonamide derivatives in developing new anti-inflammatory drugs, which is essential for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO4S2/c1-3-26-17-7-6-15(12-16(17)21)28(24,25)22-13-20(10-4-5-11-20)19-9-8-18(27-19)14(2)23/h6-9,12,14,22-23H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMZLMKANHTYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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